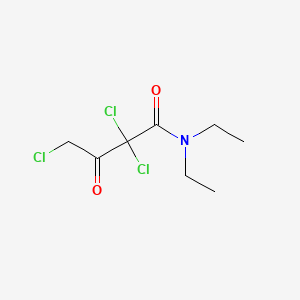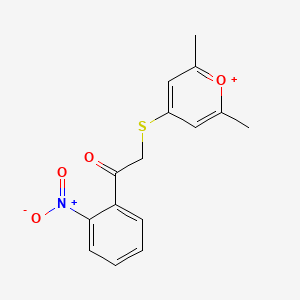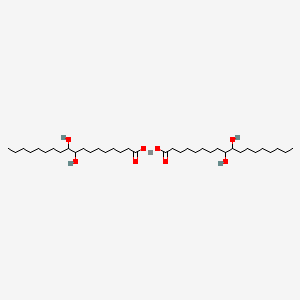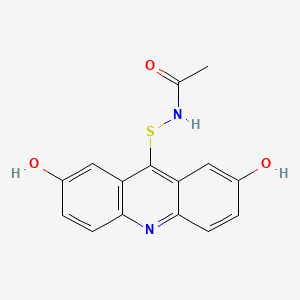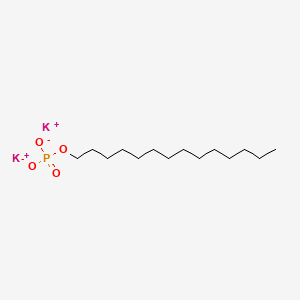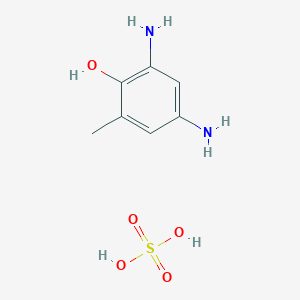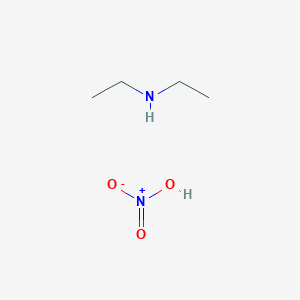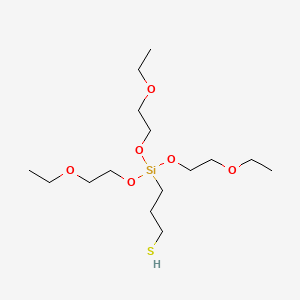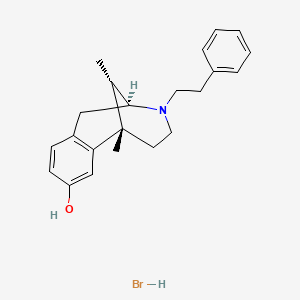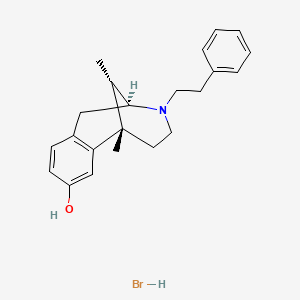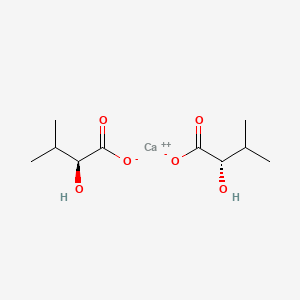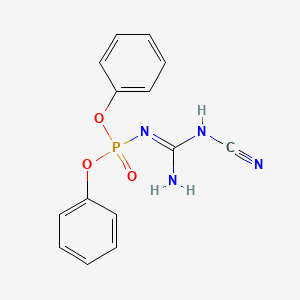
Diphenyl (cyanoamino)(imino)methylamidophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its unique structure, which includes a cyanoamino group, an imino group, and a diphenyl ester of phosphoramidic acid . It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl (cyanoamino)(imino)methylamidophosphate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . This reaction is carried out under specific conditions to yield the desired cyanoacetamide derivatives. The process may involve the use of different reagents and catalysts to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maintain the quality of the product, and advanced purification techniques are employed to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl (cyanoamino)(imino)methylamidophosphate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Diphenyl (cyanoamino)(imino)methylamidophosphate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Diphenyl (cyanoamino)(imino)methylamidophosphate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Diphenyl (cyanoamino)(imino)methylamidophosphate include:
- 1-Cyano-2-diphenoxyphosphorylguanidine
- Phosphoramidic acid, [(cyanoamino)iminomethyl]-, diphenyl ester
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications .
Propriétés
Numéro CAS |
92193-47-0 |
|---|---|
Formule moléculaire |
C14H13N4O3P |
Poids moléculaire |
316.25 g/mol |
Nom IUPAC |
1-cyano-2-diphenoxyphosphorylguanidine |
InChI |
InChI=1S/C14H13N4O3P/c15-11-17-14(16)18-22(19,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10H,(H3,16,17,18,19) |
Clé InChI |
FNFCLKQQSFYUEA-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OP(=O)(/N=C(\N)/NC#N)OC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(N=C(N)NC#N)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


